N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a structurally complex acetamide derivative featuring dual thiophene rings. The primary thiophene moiety at position 2 is substituted with a hydroxyphenylmethyl group, while the acetamide linker connects to a second thiophene ring.
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-17(11-14-7-4-10-22-14)19-12-15-8-9-16(23-15)18(21)13-5-2-1-3-6-13/h1-10,18,21H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQCDWPXQMYORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)CC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Aminomethyl Group Formation
The aldehyde at position 2 is converted to the primary amine via reductive amination :
- Reaction with ammonium acetate and sodium cyanoborohydride in methanol, yielding 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methanamine.
- Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >95% purity.
Synthesis of 2-(Thiophen-2-yl)acetic Acid
Alkylation of Thiophene
2-(Thiophen-2-yl)acetic acid is prepared through:
Activation for Amide Coupling
The acid is activated as its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Alternatively, coupling agents like EDCl/HOBt enable direct amidation without isolation of the acyl chloride.
Amide Bond Formation
Coupling of Amine and Activated Acid
The amine intermediate reacts with 2-(thiophen-2-yl)acetyl chloride in dichloromethane with triethylamine as a base:
Microwave-Assisted Optimization
Microwave irradiation (100°C, 30 min) significantly reduces reaction time and improves yield (82% vs. 65% conventional).
Protection-Deprotection Strategies
Hydroxyl Group Protection
The hydroxyphenylmethyl group’s hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether during amidation:
- Protection : TBSCl, imidazole, DMF, 24 hours.
- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF post-amidation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, acetonitrile/water) confirms >98% purity.
Challenges and Mitigation
Regioselectivity in Thiophene Functionalization
Competitive substitution at positions 3 and 4 is minimized using directed ortho-metalation with protective groups.
Chemical Reactions Analysis
Amide Functionalization and Acylation
The acetamide group participates in nucleophilic acyl substitution and hydrolysis. Key reactions include:
For example, the synthesis of analogous thiophene acetamides involves activating 2-(thiophen-2-yl)acetic acid with thionyl chloride to form the acyl chloride, followed by coupling with amines under mild conditions (THF, 25°C, 15 hours) .
Thiophene Ring Reactivity
Both thiophene rings undergo electrophilic aromatic substitution (EAS), with regioselectivity influenced by substituents:
| Reaction Type | Reagents/Conditions | Position Modified | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-3 or C-5 of thiophene | |
| Sulfonation | H₂SO₄, SO₃ | C-2 or C-5 | |
| Halogenation | Cl₂ or Br₂ in CCl₄ | C-3 (activated positions) |
The 5-(hydroxy(phenyl)methyl)thiophen-2-yl group directs electrophiles to the C-3 position due to electron-donating effects from the hydroxyphenylmethyl substituent.
Hydroxyl Group Transformations
The benzylic hydroxyl group (-CH(OH)Ph) undergoes oxidation and nucleophilic substitution:
Oxidation to the ketone derivative enhances electrophilicity at the benzylic position, enabling further condensation reactions.
Cross-Coupling Reactions
The thiophene rings serve as substrates for palladium-catalyzed cross-couplings:
| Reaction Type | Catalysts/Reagents | Applications | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl or heteroaryl conjugation | |
| Stille Coupling | Pd₂(dba)₃, SnR₃ | Introduction of alkyl/aryl groups |
For instance, bromination at C-5 of the thiophene ring enables Suzuki coupling with phenyl boronic acids to generate biaryl derivatives under optimized conditions (dioxane, 80°C, 12 hours) .
Cyclization and Heterocycle Formation
The compound’s structure facilitates intramolecular cyclization:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Beckmann Rearrangement | HCl, heat | Thiazole or isoxazole derivatives | |
| Heterocyclization | NaOEt, ethanol | Fused thiophene-oxadiazole systems |
For example, treatment with hydroxylamine hydrochloride followed by Beckmann rearrangement yields acetamide-linked heterocycles, as observed in related thiophene carboxamide syntheses .
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |
|---|---|---|
| Benzylic hydroxyl (-CH(OH)Ph) | 4 | Oxidation, esterification |
| Thiophene rings | 3 | EAS, cross-coupling |
| Acetamide (-NHCOCH₂-) | 2 | Hydrolysis, acylation |
Scientific Research Applications
Chemistry
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with potential applications in different fields.
Biology
The compound is being investigated for its potential as a biochemical probe or inhibitor . The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the thiophene rings may engage in π-π interactions, which can modulate enzyme activity or receptor signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases. Preliminary studies suggest it may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation.
Industry
The compound finds utility in the development of advanced materials and polymers . Its chemical stability and reactivity make it an attractive candidate for creating materials with enhanced properties for applications in electronics and coatings.
Research indicates that this compound may display significant biological activities:
- Anticancer Activity : Studies have shown potential anticancer effects through enzyme inhibition.
- Antibacterial Properties : The compound's structural components suggest it could possess antibacterial activity, warranting further investigation into its efficacy against various pathogens.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that the compound inhibits cell proliferation in certain cancer cell lines, suggesting a need for further exploration into its mechanisms and therapeutic potential.
- Biochemical Probes : Research has indicated that derivatives of this compound can effectively serve as probes for studying enzyme activities related to metabolic disorders.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiophene rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Structure: Replaces the hydroxyphenylmethyl group with a cyano (-CN) substituent.
- Synthesis: Two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by reaction with 2-aminothiophene-3-carbonitrile.
N-(Thiophen-2-ylmethyl)acetamide ()
- Structure : Simplifies the target compound by removing the hydroxyphenyl and second thiophene moieties.
- Properties: Lower molecular weight (C₈H₉NOS vs. C₁₈H₁₇NO₂S₂) reduces steric hindrance, likely improving solubility in polar solvents.
- Applications : Serves as a precursor for more complex derivatives in drug discovery .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Substitutes one thiophene with a thiazole ring and introduces dichlorophenyl groups.
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Data for Selected Acetamide Derivatives
*Data inferred from analogues due to lack of direct evidence.
Biological Activity
Overview
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound featuring thiophene rings and a hydroxyphenyl group. These structural components suggest potential biological activities, particularly in medicinal chemistry, where such compounds are explored for their therapeutic properties.
Chemical Structure
The compound can be described by the following IUPAC name:
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-thiophen-2-ylacetamide .
Its chemical formula is , and its molecular structure includes two thiophene rings and a hydroxyphenyl moiety, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiophene rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Enzyme Inhibition : Potentially acting as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptor sites to alter signaling pathways.
Antiviral Activity
Recent studies have highlighted the potential of thiophene derivatives as antiviral agents. For instance, compounds structurally similar to this compound have shown promising activity against viral RNA polymerases, which are crucial for viral replication. In vitro studies indicated that certain thiophene derivatives inhibited the activity of NS5B RNA polymerase by over 95%, suggesting that similar mechanisms could be explored for this compound .
Cytotoxicity and Antiproliferative Effects
Research has also focused on the cytotoxic effects of thiophene-based compounds in cancer cell lines. For example, studies on derivatives with structural similarities have demonstrated significant antiproliferative effects in non-small cell lung cancer (NSCLC) models. The compounds were evaluated for their IC50 values, revealing effective concentrations that inhibit cell growth and induce apoptosis .
Case Studies
- Study on Enzyme Inhibition : A derivative similar to this compound was tested against lipoxygenases (LOXs), which are implicated in various cancers. The study found that certain modifications enhanced inhibitory activity against these enzymes, leading to reduced cancer cell metastasis and improved therapeutic outcomes .
- Antiviral Screening : In a screening of various compounds for antiviral properties, derivatives were found to effectively inhibit viral replication through interaction with viral polymerases. The structure of this compound suggests it may exhibit similar properties due to its functional groups that facilitate binding to target proteins .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique biological activities of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((5-(methoxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide | Methoxy instead of hydroxy group | Moderate enzyme inhibition |
| N-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)-2-(furan-2-yl)acetamide | Furan rings instead of thiophene | Lower antiviral activity |
This table illustrates how variations in functional groups can influence biological activity.
Q & A
Q. What are the critical steps and conditions for synthesizing N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide with high purity?
Answer: The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Reactions often proceed at reflux conditions (e.g., 80–110°C) to ensure completion .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity for amide bond formation .
- Reaction time : Extended reflux periods (5–7 hours) are typical for cyclization or substitution steps .
- Purification : Chromatography (HPLC) or recrystallization (ethanol) removes impurities .
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | Toluene/Water | 100 | 5–7 | 70–85 | |
| Amide Coupling | DMF | 25 (RT) | 12–24 | 60–75 | |
| Thioether Formation | Dichloromethane | 40–50 | 3–4 | 80–90 |
Q. Which analytical techniques are essential for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by separating unreacted intermediates .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side reactions during synthesis?
Answer:
- Control competing pathways : Use anhydrous conditions to prevent hydrolysis of thioacetamide groups .
- Catalyst selection : Bases like potassium carbonate improve nucleophilic substitution efficiency .
- Stepwise monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress .
- Temperature gradients : Gradual heating avoids exothermic decomposition of sensitive intermediates .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals in aromatic regions .
- Isotopic labeling : Use deuterated solvents to eliminate solvent interference in NMR .
- Computational modeling : Compare experimental IR/MS data with DFT-calculated spectra to confirm structural assignments .
Q. Table 2: Common Data Contradictions and Solutions
| Issue | Likely Cause | Resolution Method |
|---|---|---|
| Extra MS fragments | Impurities or degradation | Repeat purification |
| Unassigned NMR peaks | Diastereomers | Chiral HPLC separation |
| IR band mismatch | Solvent residue | Dry sample under vacuum |
Q. How to design biological assays to evaluate this compound’s activity while mitigating false positives?
Answer:
- In vitro enzyme assays : Measure IC₅₀ values for target enzymes (e.g., kinases) with negative controls (DMSO-only) .
- Cellular toxicity screening : Use MTT assays on healthy cell lines to rule out nonspecific cytotoxicity .
- Dose-response curves : Validate activity across 3+ concentrations to ensure reproducibility .
- Blind studies : Mask compound identity during assay execution to reduce bias .
Q. What are the implications of this compound’s functional groups for its reactivity and stability?
Answer:
- Thiophene rings : Participate in π-π stacking with biological targets but are prone to oxidation; store under inert gas .
- Hydroxy(phenyl)methyl group : Acts as a hydrogen bond donor but may undergo dehydration under acidic conditions .
- Acetamide moiety : Stable in physiological pH but hydrolyzes in strong acids/bases; avoid aqueous storage .
Methodological Considerations
- Synthetic scalability : Pilot reactions at 0.1–1 mmol scale before scaling up to conserve reagents .
- Data documentation : Maintain detailed logs of reaction conditions (e.g., humidity, stirring rate) to troubleshoot failures .
For further structural insights, refer to PubChem data (InChIKey: TVXLFURNHZAFQI-UHFFFAOYSA-N) and analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
